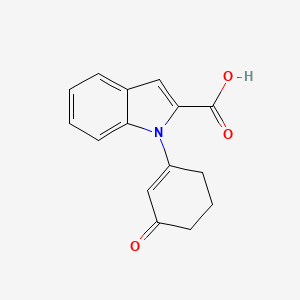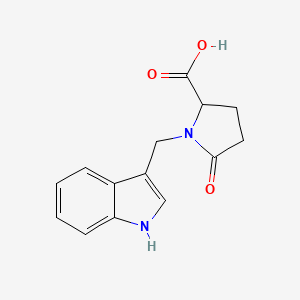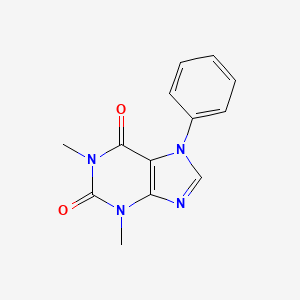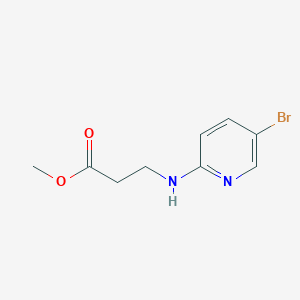
Methyl 3-((5-bromopyridin-2-yl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((5-bromopyridin-2-yl)amino)propanoate is an organic compound with the molecular formula C9H11BrN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((5-bromopyridin-2-yl)amino)propanoate typically involves the reaction of 5-bromopyridine-2-amine with methyl 3-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-((5-bromopyridin-2-yl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction and oxidation reactions can produce a range of reduced or oxidized compounds .
Aplicaciones Científicas De Investigación
Methyl 3-((5-bromopyridin-2-yl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-((5-bromopyridin-2-yl)amino)propanoate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity to various enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-3-(5-bromopyridin-2-yl)propanoate
- Methyl 2-(3-bromopyridin-2-yl)propanoate
- Ethyl 3-(5-bromopyridin-2-yl)amino)propanoate
Uniqueness
Methyl 3-((5-bromopyridin-2-yl)amino)propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
33390-58-8 |
|---|---|
Fórmula molecular |
C9H11BrN2O2 |
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
methyl 3-[(5-bromopyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-9(13)4-5-11-8-3-2-7(10)6-12-8/h2-3,6H,4-5H2,1H3,(H,11,12) |
Clave InChI |
WJMWCTXAPAIESQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNC1=NC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11857679.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B11857682.png)
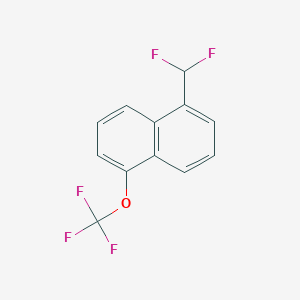



![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11857700.png)
